Cas no 1805221-75-3 (4-Bromo-2-cyano-5-(difluoromethyl)pyridine)
4-Bromo-2-cyano-5-(difluoromethyl)pyridine Chemical and Physical Properties
Names and Identifiers
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- 4-Bromo-2-cyano-5-(difluoromethyl)pyridine
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- Inchi: 1S/C7H3BrF2N2/c8-6-1-4(2-11)12-3-5(6)7(9)10/h1,3,7H
- InChI Key: JSOIWZNDNYZLHU-UHFFFAOYSA-N
- SMILES: BrC1C=C(C#N)N=CC=1C(F)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 201
- XLogP3: 2.2
- Topological Polar Surface Area: 36.7
4-Bromo-2-cyano-5-(difluoromethyl)pyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A023023241-250mg |
4-Bromo-2-cyano-5-(difluoromethyl)pyridine |
1805221-75-3 | 97% | 250mg |
$686.80 | 2022-04-01 | |
| Alichem | A023023241-500mg |
4-Bromo-2-cyano-5-(difluoromethyl)pyridine |
1805221-75-3 | 97% | 500mg |
$1,019.20 | 2022-04-01 | |
| Alichem | A023023241-1g |
4-Bromo-2-cyano-5-(difluoromethyl)pyridine |
1805221-75-3 | 97% | 1g |
$1,814.40 | 2022-04-01 |
4-Bromo-2-cyano-5-(difluoromethyl)pyridine Related Literature
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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Congyu Li,Wenfu Wang,Haiyan Wang,Guokai Yan,Weiyang Dong,Zhaosheng Chu,Huan Wang,Yang Chang RSC Adv., 2021,11, 26721-26731
Additional information on 4-Bromo-2-cyano-5-(difluoromethyl)pyridine
4-Bromo-2-cyano-5-(difluoromethyl)pyridine (CAS 1805221-75-3): A Versatile Building Block in Modern Chemistry
4-Bromo-2-cyano-5-(difluoromethyl)pyridine (CAS 1805221-75-3) is a highly specialized heterocyclic compound that has gained significant attention in pharmaceutical and agrochemical research. This pyridine derivative serves as a crucial chemical intermediate for the synthesis of various bioactive molecules, particularly in the development of novel crop protection agents and pharmaceutical candidates.
The molecular structure of 4-Bromo-2-cyano-5-(difluoromethyl)pyridine features three distinct functional groups: a bromine substituent at position 4, a cyano group at position 2, and a difluoromethyl group at position 5. This unique combination enables diverse chemical transformations, making it particularly valuable for structure-activity relationship studies in drug discovery programs.
Recent studies highlight the growing importance of fluorinated pyridine derivatives in medicinal chemistry, with 4-Bromo-2-cyano-5-(difluoromethyl)pyridine serving as a key precursor for compounds targeting various enzyme inhibitors. The presence of both fluorine atoms and cyano group enhances the metabolic stability and binding affinity of resulting molecules, addressing current challenges in drug development.
In agrochemical applications, 4-Bromo-2-cyano-5-(difluoromethyl)pyridine has shown promise as a building block for next-generation pesticide formulations. Researchers are particularly interested in its potential for creating compounds with improved pest resistance management properties, responding to the growing global demand for sustainable agriculture solutions.
The synthesis of 4-Bromo-2-cyano-5-(difluoromethyl)pyridine typically involves multi-step organic reactions starting from commercially available pyridine precursors. Modern process chemistry approaches have optimized the production to achieve higher yields and purity, meeting the stringent requirements of pharmaceutical-grade intermediates.
Analytical characterization of 4-Bromo-2-cyano-5-(difluoromethyl)pyridine employs advanced techniques including NMR spectroscopy, mass spectrometry, and HPLC analysis. These methods ensure precise quality control for research and industrial applications, particularly important when the compound is used in high-throughput screening programs.
Market trends indicate growing demand for specialty pyridine derivatives like 4-Bromo-2-cyano-5-(difluoromethyl)pyridine, driven by increased R&D investments in precision medicine and green chemistry initiatives. The compound's versatility aligns well with current industry focus on molecular diversity and fragment-based drug design strategies.
Storage and handling of 4-Bromo-2-cyano-5-(difluoromethyl)pyridine require standard laboratory precautions for organic compounds. Proper chemical storage conditions (typically cool, dry environments) maintain stability, while standard personal protective equipment ensures safe handling during laboratory operations.
Recent patent literature reveals innovative applications of 4-Bromo-2-cyano-5-(difluoromethyl)pyridine in developing kinase inhibitors and antiviral agents, particularly addressing current challenges in infectious disease treatment. The compound's structural features facilitate the creation of molecules with improved target selectivity and reduced off-target effects.
Environmental considerations for 4-Bromo-2-cyano-5-(difluoromethyl)pyridine derivatives focus on developing biodegradable formulations and optimizing synthetic pathways to minimize waste. These efforts support the chemical industry's transition toward more eco-friendly production methods without compromising compound efficacy.
Quality specifications for 4-Bromo-2-cyano-5-(difluoromethyl)pyridine typically require ≥98% purity for research applications, with specialized grades available for specific cross-coupling reactions or nucleophilic substitution processes. Advanced purification techniques ensure consistency across batches, critical for reproducible medicinal chemistry results.
The global supply chain for 4-Bromo-2-cyano-5-(difluoromethyl)pyridine has expanded significantly, with multiple chemical suppliers offering both small-scale quantities for research and bulk quantities for industrial-scale synthesis. This availability supports its growing adoption across different chemical research sectors.
Future research directions for 4-Bromo-2-cyano-5-(difluoromethyl)pyridine include exploring its potential in catalyzed reactions and developing more efficient synthetic methodologies. These advancements could further enhance its utility in creating complex pharmacophores for challenging biological targets.
Academic and industrial researchers continue to investigate novel derivatives of 4-Bromo-2-cyano-5-(difluoromethyl)pyridine, particularly focusing on modifications that could improve bioavailability or target specific disease pathways. These efforts contribute to the broader field of rational drug design and chemical biology.
For laboratories working with 4-Bromo-2-cyano-5-(difluoromethyl)pyridine, proper waste disposal procedures should follow institutional guidelines for halogenated compounds. Many research facilities now implement green chemistry principles to minimize environmental impact while maintaining research productivity.
The unique electronic properties of 4-Bromo-2-cyano-5-(difluoromethyl)pyridine, resulting from its combination of electron-withdrawing groups, make it particularly valuable for designing compounds with specific electronic characteristics. This feature is increasingly important in materials science applications beyond traditional pharmaceutical uses.
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